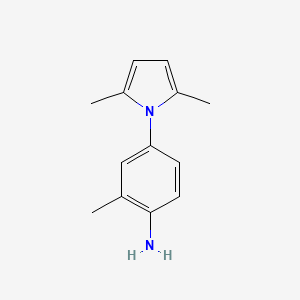

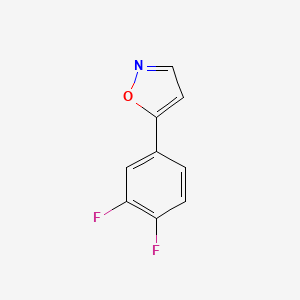

![molecular formula C7H13N3OS B1305518 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 299937-61-4](/img/structure/B1305518.png)

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is modified with a propoxyethyl group attached to the thiadiazole ring, which could potentially affect its physical, chemical, and biological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and activity of related 1,3,4-thiadiazole derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with various reagents to form the thiadiazole ring. For example, the synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones was achieved through a three-component condensation reaction . Similarly, the synthesis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines involved crystallographic analysis to determine the structure of the synthesized compounds . These methods could be adapted to synthesize the compound of interest by introducing the appropriate propoxyethyl precursor at the relevant step in the synthesis .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of the thiadiazole ring, which can engage in various non-covalent interactions. For instance, crystallographic and QTAIM analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines revealed different orientations of the amino group and the importance of N–H⋯N hydrogen bonding . The molecular structure of 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine would likely exhibit similar interactions, with the propoxyethyl group influencing the overall molecular conformation and potential binding interactions.

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can participate in various chemical reactions, often serving as intermediates for further functionalization. For example, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate led to the formation of different heterocyclic derivatives . The propoxyethyl group in the compound of interest may offer additional reactivity, potentially allowing for selective reactions at this site to yield novel derivatives with unique properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the introduction of an ethylthio group was found to be beneficial for antimicrobial activity . The presence of the propoxyethyl group in 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine would likely affect its solubility, boiling and melting points, and stability. Additionally, the compound's biological activity could be influenced by this substituent, as seen in other studies where structural modifications led to variations in fungicidal and antimicrobial efficacy .

Safety and Hazards

properties

IUPAC Name |

5-(2-propoxyethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-2-4-11-5-3-6-9-10-7(8)12-6/h2-5H2,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYONJKZIQKEVTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)

![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)